molecular formula C10H12N2O2S B2691576 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone CAS No. 2034557-73-6

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone

Cat. No.: B2691576
CAS No.: 2034557-73-6
M. Wt: 224.28
InChI Key: WKXIGFFZRBNGMD-UHFFFAOYSA-N
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Description

The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane), which is a type of organic compound containing two fused rings, one of which contains an oxygen atom (oxa) and a nitrogen atom (aza). The compound also contains a thiazole ring (2-methylthiazol), which is a type of heterocyclic compound containing sulfur and nitrogen in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic structure could potentially impart some degree of rigidity to the molecule, while the presence of the thiazole ring could introduce additional electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the nitrogen in the azabicyclic ring and the sulfur in the thiazole ring could potentially act as nucleophiles in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclic structure could impact its boiling and melting points, while the heteroatoms (oxygen, nitrogen, and sulfur) could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Transformation

  • Stereoselective Synthesis : A study by Mollet et al. (2012) described a process for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are related to the compound . This synthesis involves the transformation of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative for the preparation of certain bicyclic β-lactams, considered significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Degradation Studies

  • Degradation in Aqueous Solutions : A study by Marunaka et al. (1988) investigated the degradation of a β-lactamase inhibitor, closely related to the compound , in various solutions. This research helps understand the stability and degradation pathways of similar compounds (Marunaka, Matsushima, Minami, Yoshida, & Azuma, 1988).

Photochemical Reactions

  • Photoinduced Molecular Transformations : Research by Suginome et al. (1991) explored the photolysis of oximes of certain bicyclic compounds, yielding various lactams and alkenoic acid amides. This study is pertinent for understanding the photochemical behavior of bicyclic compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone (Suginome, Furukawa, & Orito, 1991).

Synthesis of Analogs

  • Synthesis of Analog Compounds : A study by Katsuura & Mitsuhashi (1983) discussed the synthesis of thiazole analogs of benzomorphans, demonstrating techniques relevant to the synthesis of similar bicyclic compounds (Katsuura & Mitsuhashi, 1983).

Pharmaceutical Applications

  • Antibacterial Activities : A study by Tsubouchi et al. (1994) on 2-oxaisocephems, closely related to the compound , examined their antibacterial activities. This research highlights the potential pharmaceutical applications of similar bicyclic compounds (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-6-11-9(5-15-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXIGFFZRBNGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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